4-fluoro-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide
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Overview
Description
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is a complex organic compound with a molecular formula of C18H12FN3O3S2 and a molecular weight of 401.43 g/mol This compound is characterized by the presence of a thieno[2,3-b]quinoline core, a fluorobenzene sulfonyl group, and a hydrazide linkage
Preparation Methods
The synthesis of 4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide typically involves multi-step organic reactions. One common method includes the condensation of thieno[2,3-b]quinoline-2-carboxylic acid with 4-fluorobenzenesulfonyl chloride in the presence of a base to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product . The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom.
Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Scientific Research Applications
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thieno[2,3-b]quinoline core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
4-fluoro-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide can be compared with other similar compounds, such as:
Thieno[2,3-b]quinoline derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Fluorobenzene sulfonyl hydrazides: These compounds have similar sulfonyl hydrazide groups but differ in their aromatic cores, affecting their reactivity and properties.
Quinoline derivatives: These compounds have a quinoline core and are known for their diverse pharmacological activities.
Properties
IUPAC Name |
N'-(4-fluorophenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S2/c19-13-5-7-14(8-6-13)27(24,25)22-21-17(23)16-10-12-9-11-3-1-2-4-15(11)20-18(12)26-16/h1-10,22H,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTZDGLRPOWFAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)NNS(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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